molecular formula C26H19BrO5 B11071863 4-methylphenyl 1-[(4-bromophenyl)carbonyl]-1-methyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate

4-methylphenyl 1-[(4-bromophenyl)carbonyl]-1-methyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate

Cat. No.: B11071863
M. Wt: 491.3 g/mol
InChI Key: YNTDZWIQRRWQNG-UHFFFAOYSA-N
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Description

4-METHYLPHENYL 1-(4-BROMOBENZOYL)-1-METHYL-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXYLATE is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a unique structure that includes a bromobenzoyl group and a cyclopropa[c]chromene core, making it a subject of interest in various scientific research fields.

Preparation Methods

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The bromobenzoyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-METHYLPHENYL 1-(4-BROMOBENZOYL)-1-METHYL-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar compounds to 4-METHYLPHENYL 1-(4-BROMOBENZOYL)-1-METHYL-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXYLATE include other chromene derivatives and bromobenzoyl-containing compounds. These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its combination of a bromobenzoyl group with a cyclopropa[c]chromene core, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C26H19BrO5

Molecular Weight

491.3 g/mol

IUPAC Name

(4-methylphenyl) 1-(4-bromobenzoyl)-1-methyl-2-oxo-7bH-cyclopropa[c]chromene-1a-carboxylate

InChI

InChI=1S/C26H19BrO5/c1-15-7-13-18(14-8-15)31-23(29)26-21(19-5-3-4-6-20(19)32-24(26)30)25(26,2)22(28)16-9-11-17(27)12-10-16/h3-14,21H,1-2H3

InChI Key

YNTDZWIQRRWQNG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)C23C(C2(C)C(=O)C4=CC=C(C=C4)Br)C5=CC=CC=C5OC3=O

Origin of Product

United States

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